molecular formula C7H6ClFN2 B1487709 3-Chloro-2-fluorobenzamidine CAS No. 1260876-45-6

3-Chloro-2-fluorobenzamidine

Cat. No. B1487709
CAS RN: 1260876-45-6
M. Wt: 172.59 g/mol
InChI Key: RFPPSHOTEFAIKH-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzamidine is a chemical compound with the molecular formula C7H6ClFN2 . It has an average mass of 172.59 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chloro group, a fluoro group, and an amidine group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds like trifluoromethylpyridines have been used in the synthesis of agrochemicals and pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Charge Density Analysis and Molecular Interactions

A study by Hathwar and Row (2011) explored charge density distribution in molecular crystals featuring heterohalogen (Cl···F) and homohalogen (F···F) interactions, using high-resolution X-ray diffraction data. Although this research does not directly involve 3-Chloro-2-fluorobenzamidine, it highlights the significance of Cl···F interactions in molecular crystals, which could be relevant for understanding the properties and reactivity of similar compounds (Hathwar & Row, 2011).

Synthesis and Characterization of Heterocyclic Molecules

Murthy et al. (2017) detailed the synthesis, characterization, and reactivity study of a heterocycle-based molecule, demonstrating the application of fluoro and chloro substitutions in molecular synthesis and characterization. Their work offers insights into the chemical properties and potential applications of compounds with structural similarities to this compound (Murthy et al., 2017).

Corrosion Inhibition and Biocidal Agents

Abousalem et al. (2019) investigated the corrosion inhibition effects of fluorophenyl-2,2′-bichalcophenes, including compounds structurally related to this compound, on carbon steel. This research demonstrates the dual utility of such compounds as corrosion inhibitors and biocidal agents, highlighting their economic and environmental benefits (Abousalem et al., 2019).

Reactivity of Halogenated Carbenes

Moya-Barrios et al. (2009) examined the reactivity of chloro- and fluoro(pyridinium)carbenes, providing insight into the behavior of halogenated carbenes, which could be pertinent to understanding reactions involving this compound or related compounds (Moya-Barrios et al., 2009).

Development of Pharmaceutical Intermediates

Yoshida et al. (2014) discussed the development of a practical and scalable synthetic route to a novel If channel inhibitor, showcasing the application of fluoro and chloro substituents in the development of pharmaceutical intermediates. This research could provide a framework for synthesizing related compounds, including this compound (Yoshida et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 3-Chloro-2-fluorobenzenamine, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-chloro-2-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPPSHOTEFAIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-2-fluorobenzamidine
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3-Chloro-2-fluorobenzamidine
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Reactant of Route 6
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